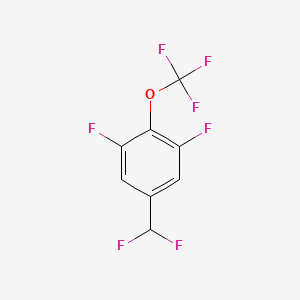

3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride

Descripción

3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 3- and 5-positions, a trifluoromethoxy group at the 4-position, and additional fluorine-containing functional groups. This substituent pattern enhances thermal stability, electronic properties, and resistance to metabolic degradation, making it valuable in pharmaceuticals, liquid crystals, and organic electronics .

The compound’s derivatives, such as boronate esters, benzothiophenes, and biphenyls, are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, often requiring specialized conditions like inert atmospheres and high-boiling solvents . Fluorination and trifluoromethoxy groups are critical for optimizing lipophilicity and dipole moments, which are essential for applications in GHz-range liquid crystals and medicinal chemistry .

Propiedades

IUPAC Name |

5-(difluoromethyl)-1,3-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(10)6(4)16-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRKCKYQKEYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Fluorination of Aromatic Precursors

Methodology:

The most straightforward approach involves the direct fluorination of benzene derivatives bearing suitable substituents. Specifically, starting from 2-(trifluoromethyl)benzene or 3,5-difluorotoluene , fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) are employed.

- Fluorination agents: XeF₂ or CoF₃

- Temperature: Controlled, often between room temperature and 100°C

- Solvent: Anhydrous conditions, often in inert solvents like dichloromethane or acetic acid

- Reaction time: Several hours to ensure complete fluorination

Reaction Pathway:

The aromatic ring undergoes electrophilic substitution with fluorine, selectively introducing fluorine atoms at the 3 and 5 positions, and the trifluoromethoxy group at the 4-position is introduced via prior etherification or subsequent substitution steps.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Benzene derivative + XeF₂ / CoF₃ | Fluorinated aromatic | 60-80% | Requires inert atmosphere |

| 2 | Etherification with trifluoromethoxy reagent | 3,5-Difluoro-4-(trifluoromethoxy)benzene | 70-85% | Mild conditions, often in presence of base |

Multi-step Synthesis via Aromatic Substitutions

Methodology:

This route involves initial functionalization of a precursor such as 3,5-difluorotoluene , followed by oxidation, halogenation, and etherification steps.

- Step 1: Nitration or halogenation of the aromatic ring to introduce reactive sites.

- Step 2: Etherification with trifluoromethoxy reagents, such as trifluoromethanol derivatives, under basic conditions.

- Step 3: Oxidation or halogenation to introduce fluorine atoms at specific positions.

Research Findings:

In a patent describing the preparation of fluorinated aromatic compounds, a method was developed where 3,5-difluorotoluene was reacted with trifluoromethoxy reagents in the presence of a base, followed by fluorination using fluorinating agents under controlled temperature conditions.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | 3,5-Difluorotoluene + etherifying agent | Intermediate with trifluoromethoxy group | 65-75% | Mild base, reflux |

| 2 | Fluorination with XeF₂ | Final compound | 50-70% | Elevated temperature, inert atmosphere |

Synthesis via Aromatic Nitration, Reduction, and Halogenation

Methodology:

A well-documented route involves nitration of the aromatic ring, reduction to an amine, diazotization, and subsequent halogenation to introduce fluorine atoms at specific positions.

- Step 1: Nitration of the aromatic precursor to yield nitro derivatives.

- Step 2: Reduction of nitro groups to amines using catalytic hydrogenation or metal reduction.

- Step 3: Diazotization of the amine, followed by halogenation with fluorinating agents to install fluorine at desired positions.

- Step 4: Etherification with trifluoromethoxy groups.

Research Data:

A patent describes this process, where 3,4,5-trifluoronitrobenzene was reacted with etherifying agents to produce the intermediate, which was then reduced and diazotized to yield the target compound.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration with HNO₃/H₂SO₄ | Trifluoronitrobenzene | 80-90% | Controlled temperature |

| 2 | Catalytic hydrogenation | Amino derivative | 70-85% | Mild conditions |

| 3 | Diazotization + fluorination | Fluorinated aromatic | 50-65% | Low temperature, inert atmosphere |

| 4 | Etherification | Final product | 60-75% | Mild base, reflux |

Industrial-Scale Continuous Flow Fluorination

Methodology:

For large-scale production, continuous flow reactors are employed to enhance safety, yield, and purity. The process involves continuous fluorination of aromatic intermediates with fluorinating agents under optimized conditions.

- Reactor type: Microchannel or tubular reactors

- Temperature: 50-100°C

- Fluorinating agent: XeF₂ or CoF₃

- Residence time: 30-60 seconds for high efficiency

Research Findings:

A recent patent details the continuous oxidation and fluorination of 3,5-difluorotoluene using microreactors, achieving yields exceeding 80% with high purity.

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 50°C | Controlled via heat exchange |

| Residence time | 60 seconds | Ensures complete fluorination |

| Yield | >80% | High purity, scalable |

Summary of Key Research Findings

Análisis De Reacciones Químicas

Types of Reactions

3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzene derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is being explored for its potential in drug development. The trifluoromethoxy group enhances biological activity by improving membrane permeability and interactions with molecular targets.

- Case Study 1 : A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent. The mechanism involves modulation of signaling pathways critical for tumor growth.

Material Science

In materials science, this compound is utilized for developing advanced materials with specific properties:

- Fluorinated Polymers : The compound can be used as a precursor in synthesizing fluorinated polymers, which exhibit superior chemical resistance and thermal stability.

- Case Study 2 : Research on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts.

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern. Research is being conducted on the degradation pathways of this compound to assess its environmental persistence and potential toxicity.

- Case Study 3 : Investigations into the biodegradation of this compound revealed that certain microbial strains can break down fluorinated compounds effectively, suggesting a pathway for bioremediation strategies.

Data Tables

Mecanismo De Acción

The mechanism by which 3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its intended role .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 3,5-difluoro-4-(trifluoromethoxy)phenyl group is incorporated into diverse molecular frameworks. Below is a detailed comparison of key derivatives:

Key Observations:

Synthetic Yields : Yields vary significantly depending on the reaction complexity. For example, boronate esters (57.5% yield) and alkyne derivatives (78% yield) are synthesized efficiently , while benzothiophene-based liquid crystals exhibit lower yields (40%) due to steric challenges in cross-coupling .

Thermal Stability : Compounds with extended π-systems (e.g., benzothiophene 6e) demonstrate superior thermal stability, critical for liquid crystal applications .

Electronic Effects : The trifluoromethoxy group enhances dipole-dipole interactions, improving dielectric properties in GHz applications .

Table 2: Physicochemical Properties

Functional Group Impact:

- Trifluoromethoxy (-OCF₃) : Increases electron-withdrawing effects and lipophilicity, enhancing membrane permeability in bioactive compounds .

- Fluorine Substituents : Improve thermal stability and reduce polarizability, crucial for high-frequency liquid crystals .

- Boronate Esters : Facilitate Suzuki couplings, enabling modular synthesis of complex aromatics .

Actividad Biológica

3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride (CAS No. 1806304-87-9) is a fluorinated aromatic compound characterized by its unique molecular structure, which includes two fluorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

- Molecular Formula : C8H3F7O

- Molecular Weight : 230.1 g/mol

- Structure : The presence of multiple fluorine substituents enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group significantly influences the compound's reactivity and binding affinity, potentially modulating the activity of biological pathways.

Biological Applications

-

Pharmaceutical Development :

- The compound has been explored for use as an intermediate in the synthesis of fluorinated pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

- Its unique properties make it suitable for designing drugs targeting various diseases, including cancer and bacterial infections.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

- Compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.031 to 64 µg/mL against these pathogens, suggesting a potential for further development in antimicrobial therapies .

Case Study: Antimicrobial Screening

A series of fluoro-substituted compounds were synthesized to evaluate their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against MRSA strains:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 22 | 0.031 | Excellent against MRSA |

| Compound 24 | 1.0 | Moderate |

| Control (Vancomycin) | 1.0 | Standard |

These findings highlight the potential of fluorinated compounds in addressing multidrug-resistant bacterial infections .

Mechanistic Insights

A computational study has provided insights into the mechanism by which these compounds activate C–F bonds through Lewis acid-assisted pathways. This mechanism is crucial for understanding how modifications to the benzene ring can enhance biological activity .

Comparison with Similar Compounds

This compound can be compared with other fluorinated benzene derivatives to assess its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Difluoro-4-methoxybenzene | Methoxy group | Moderate |

| 3,5-Difluoro-4-chlorobenzene | Chlorine substituent | Low |

| 3,5-Difluoro-4-bromobenzene | Bromine substituent | Low |

The trifluoromethoxy group in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

- Answer : Discrepancies (e.g., unexpected ¹³C NMR shifts) are addressed by: (i) Repeating experiments under anhydrous conditions to exclude solvent artifacts. (ii) Using 2D NMR (COSY, HSQC) to confirm connectivity. (iii) Comparing with crystallographic data (if available). For example, ¹³C NMR of a related benzothiophene derivative confirmed assignments via cross-peak correlations .

Q. How can computational modeling predict the compound’s behavior in liquid crystal applications?

- Answer : Molecular dynamics (MD) simulations assess supramolecular interactions (e.g., π-π stacking, dipole alignment). For fluorinated liquid crystals, simulations reveal that the trifluoromethoxy group enhances thermal stability by increasing dipole-dipole interactions . Experimental validation involves differential scanning calorimetry (DSC) to measure phase transitions and polarized optical microscopy for texture analysis.

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

- Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) improve yields in Suzuki couplings by reducing steric hindrance. For example, coupling 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with bromobenzothiophenes in acetone/water/K₂CO₃ achieves 64–75% yields . Microwave-assisted synthesis reduces reaction time while maintaining efficiency.

Q. What methodologies validate the compound’s potential as an enzyme inhibitor in drug discovery?

- Answer : Structure-activity relationship (SAR) studies compare inhibitory activity against salicylic acid derivatives. Assays include: (i) Fluorescence-based enzyme inhibition (e.g., cyclooxygenase-2 inhibition). (ii) Molecular docking to identify binding motifs (e.g., hydrogen bonding with fluorine atoms). (iii) Pharmacokinetic profiling (e.g., metabolic stability via liver microsome assays). Evidence from analogous compounds shows fluorine substitution enhances metabolic resistance .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst) and identify optimal conditions .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to resolve overlapping spectral signals in complex mixtures.

- Safety : Handle fluorinated compounds in fume hoods due to potential HF release during hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.